molecular formula C17H24O4 B1587666 2-Ethylhexyl methyl terephthalate CAS No. 63468-13-3

2-Ethylhexyl methyl terephthalate

Cat. No. B1587666
CAS RN: 63468-13-3
M. Wt: 292.4 g/mol
InChI Key: KHDNBLKBTBOSDJ-UHFFFAOYSA-N
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Description

2-Ethylhexyl methyl terephthalate is a chemical compound with the molecular formula C17H24O4 . It is used for softening PVC plastics and is known for its chemical similarity to general-purpose phthalates such as DEHP and DINP, but without any negative regulatory pressure .


Synthesis Analysis

The synthesis of 2-ethylhexyl methyl terephthalate involves a reaction with phosphorus pentoxide and potassium carbonate in neat (no solvent) under 20 Torr for 24 hours . The yield of this reaction is 100% . Another method of synthesis involves the transesterification of dimethyl terephthalate with 2-ethylhexanol .


Molecular Structure Analysis

The molecular structure of 2-Ethylhexyl methyl terephthalate includes a total of 45 bonds. There are 21 non-H bonds, 8 multiple bonds, 10 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 esters (aromatic) . The 3D chemical structure image of 2-Ethylhexyl methyl terephthalate can be viewed interactively .


Physical And Chemical Properties Analysis

2-Ethylhexyl methyl terephthalate has a density of 1.0±0.1 g/cm3, a boiling point of 331.8±10.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 57.4±3.0 kJ/mol, and it has a flash point of 174.5±8.5 °C .

Scientific Research Applications

Environmental and Health Impact Assessments

  • Exposure Assessment : A study conducted on the US general population revealed widespread exposure to DEHT, a related compound, indicating its pervasive use and the potential for human exposure through consumer products. This study provides foundational knowledge for assessing the environmental and health impacts of related terephthalate esters (Silva et al., 2019).

  • Biomonitoring and Metabolite Identification : Research on identifying metabolites of DEHT in human urine by HPLC-MS/MS demonstrates the capabilities for biomonitoring human exposure to terephthalate esters, which is crucial for understanding the potential health risks associated with these chemicals (Lessmann et al., 2016).

Material Science and Industrial Applications

  • Chemical Recycling of Poly(ethylene terephthalate) : A study on the chemical recycling of poly(ethylene terephthalate) (PET) highlights the potential for terephthalic acid derivatives in sustainable material recovery and recycling processes. This research is pivotal for advancing circular economy practices in the polymer industry (Karayannidis & Achilias, 2007).

  • Self-Cleaning and Antireflective Surfaces : The development of self-cleaning antireflective films using a moth-eye-like surface coated with TiO2 particles, incorporating poly(ethylene terephthalate) (PET) films, underscores the innovative applications of terephthalate derivatives in enhancing material functionalities (Nakata et al., 2011).

Toxicology and Safety Evaluations

  • Toxicological Reviews : A comprehensive review of the oral risk assessment of terephthalic acid (TPA) and its esters, including DEHT, provides a critical evaluation of their safety for use in food contact materials. This work is instrumental in guiding regulatory decisions and ensuring consumer safety (Ball et al., 2012).

  • Comparative Studies on Thyroid Receptors : Investigating the effects of DEHT metabolites on thyroid receptors compared to DEHP metabolites, this study contributes to understanding the endocrine-disrupting potential of these chemicals. The findings are essential for assessing the health implications of replacing DEHP with DEHT in consumer products (Kambia et al., 2021).

Safety And Hazards

2-Ethylhexyl methyl terephthalate may cause serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-O-(2-ethylhexyl) 1-O-methyl benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-4-6-7-13(5-2)12-21-17(19)15-10-8-14(9-11-15)16(18)20-3/h8-11,13H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDNBLKBTBOSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80979700
Record name 2-Ethylhexyl methyl benzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylhexyl methyl terephthalate

CAS RN

63468-13-3
Record name 1-(2-Ethylhexyl) 4-methyl 1,4-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63468-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylhexyl methyl terephthalate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylhexyl methyl benzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexyl methyl terephthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.391
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ETHYLHEXYL METHYL TEREPHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N3HUI3RDR
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Synthesis routes and methods

Procedure details

A 2000 ml multi-neck flask stirring apparatus, composed of an intensive condenser, which is attached to a thermostat, and a distillation bridge, is charged with 1 mol of dimethyl terephtalate in 1.2 l of xylene at 40° C., and a mixture of 340 mg of titanium(IV) butoxide and 1 mol of 2-ethyl-1-hexanol is added dropwise.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
340 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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